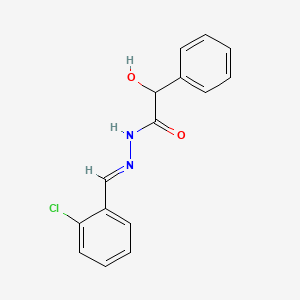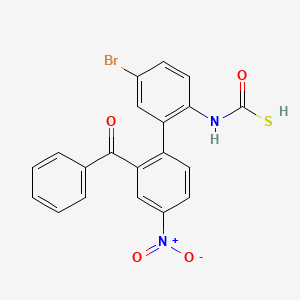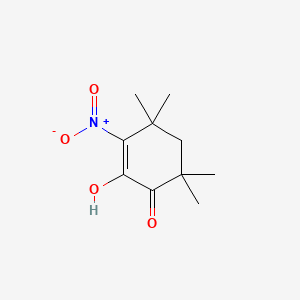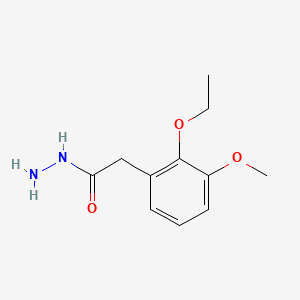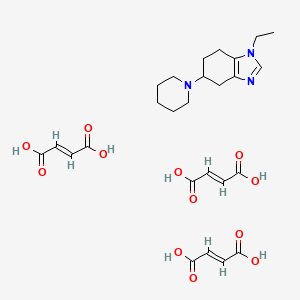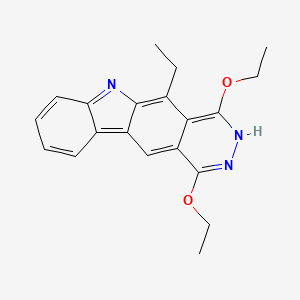
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate is a complex organic compound with the molecular formula C14H17Cl4NO6. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including chloro, oxo, and trichloroethoxycarbonyl, makes it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azetidine Ring: This step typically involves the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Trichloroethoxycarbonyl Group: This step involves the reaction of the azetidine intermediate with trichloroethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the trichloroethoxycarbonyl group enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(isopropylidene)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with an isopropylidene group instead of a dioxo group.
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(methoxy)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with a methoxy group instead of a dioxo group .
Uniqueness
The uniqueness of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dioxo group and the trichloroethoxycarbonyl group makes it particularly versatile for various applications in research and industry .
Properties
CAS No. |
76431-36-2 |
|---|---|
Molecular Formula |
C11H11Cl4NO7 |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
methyl 2-[(2R)-2-chloro-4-oxo-3-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]azetidin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C11H11Cl4NO7/c1-4(23-10(20)22-3-11(13,14)15)5-6(12)16(7(5)17)8(18)9(19)21-2/h4-6H,3H2,1-2H3/t4?,5?,6-/m0/s1 |
InChI Key |
IEAPXAXDVMZNLS-WRVKLSGPSA-N |
Isomeric SMILES |
CC(C1[C@H](N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC(C1C(N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





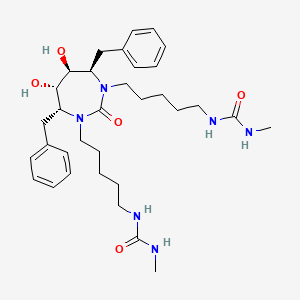
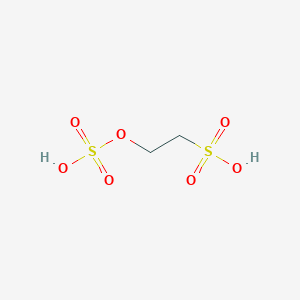


![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
